2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxypropanoic acid
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Overview
Description
2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxypropanoic acid is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a chromenone moiety, and a propanoic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxypropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-furylacetic acid with 7-methyl-4-oxochromen-3-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to esterification with propanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The chromenone moiety can be reduced to form dihydrochromenone derivatives.
Substitution: The propanoic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrochromenone derivatives.
Substitution: Various alkylated derivatives of the original compound.
Scientific Research Applications
2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxypropanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and chromenone moiety are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, its antioxidant properties are attributed to the scavenging of free radicals and the inhibition of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)acetic acid
- 7-methyl-4-oxochromen-3-yl acetate
- Furan-2,5-dicarboxylic acid
Uniqueness
2-[2-(Furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxypropanoic acid is unique due to its combined structural features of furan, chromenone, and propanoic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
2-[2-(furan-2-yl)-7-methyl-4-oxochromen-3-yl]oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-9-5-6-11-13(8-9)23-15(12-4-3-7-21-12)16(14(11)18)22-10(2)17(19)20/h3-8,10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXPICZJVCAGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CO3)OC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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